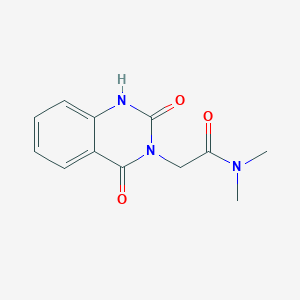
2-(2,4-dioxo-1H-quinazolin-3-yl)-N,N-dimethylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-dioxo-1H-quinazolin-3-yl)-N,N-dimethylacetamide is a compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities, including anticonvulsant, anticancer, and antibacterial properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dioxo-1H-quinazolin-3-yl)-N,N-dimethylacetamide typically involves the condensation of 2-aminobenzamide with an aldehyde or ketone. This reaction is often catalyzed by a Lewis acid, such as boron trifluoride (BF3), in a solvent like ethanol under reflux conditions . The reaction proceeds through the formation of an imine intermediate, followed by cyclization to form the quinazolinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of heterogeneous catalysts, such as poly(4-vinylpyridine) supported BF3, can enhance the efficiency and yield of the reaction. These catalysts are advantageous due to their reusability and ease of separation from the reaction mixture .
化学反应分析
Types of Reactions
2-(2,4-dioxo-1H-quinazolin-3-yl)-N,N-dimethylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazolinone ring, leading to the formation of dihydroquinazolinones.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylacetamide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives, which can exhibit different biological activities depending on the functional groups introduced.
科学研究应用
Chemistry: The compound serves as a building block for the synthesis of more complex quinazolinone derivatives.
Biology: It has been investigated for its potential as an enzyme inhibitor and its interactions with biological targets.
Industry: The compound’s stability and reactivity make it suitable for use in industrial processes, including the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-(2,4-dioxo-1H-quinazolin-3-yl)-N,N-dimethylacetamide involves its interaction with specific molecular targets. For instance, its anticonvulsant activity is believed to be mediated through its binding to gamma-aminobutyric acid (GABA) receptors, enhancing GABAergic neurotransmission . The compound may also inhibit certain enzymes, disrupting cellular processes and leading to its observed biological effects.
相似化合物的比较
Similar Compounds
2,3-dihydroquinazolin-4(1H)-one: A related compound with similar biological activities but differing in its hydrogenation state.
N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide: Another derivative with potential anticonvulsant properties.
Uniqueness
2-(2,4-dioxo-1H-quinazolin-3-yl)-N,N-dimethylacetamide stands out due to its specific structural features, such as the dimethylacetamide group, which may confer unique biological activities and reactivity compared to other quinazolinone derivatives.
属性
分子式 |
C12H13N3O3 |
|---|---|
分子量 |
247.25 g/mol |
IUPAC 名称 |
2-(2,4-dioxo-1H-quinazolin-3-yl)-N,N-dimethylacetamide |
InChI |
InChI=1S/C12H13N3O3/c1-14(2)10(16)7-15-11(17)8-5-3-4-6-9(8)13-12(15)18/h3-6H,7H2,1-2H3,(H,13,18) |
InChI 键 |
CEOKNQUKZZNHBX-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C(=O)CN1C(=O)C2=CC=CC=C2NC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


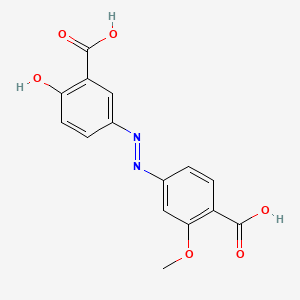
![5-Amino-1-tert-butyl-3-[(2,3-dimethylphenyl)methyl]pyrazole-4-carbonitrile](/img/structure/B13851448.png)
![[5-(4-Methyl-1-piperazinyl)imidazo[1,2-a]pyridin-2-yl]methanol](/img/structure/B13851452.png)
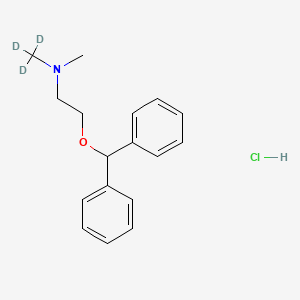
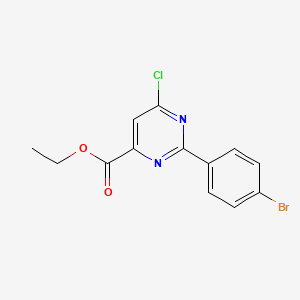

![tert-butyl N-(6,7-dihydro-5H-cyclopenta[b]pyridin-6-yl)carbamate](/img/structure/B13851472.png)
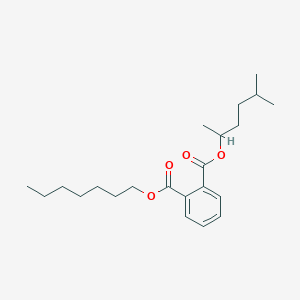
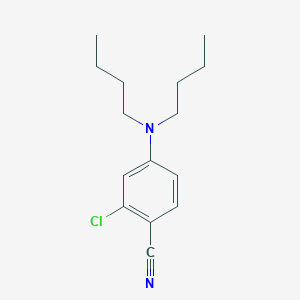
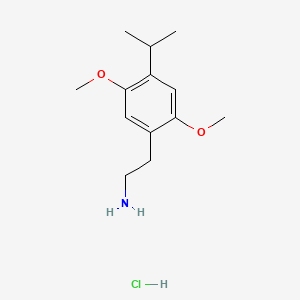
![(S)-1-(9-(2-(Dimethylamino)ethyl)-3-(hydroxymethyl)-3,4-dihydro-1H-pyrrolo[2,3-h]isoquinolin-2(7H)-yl)ethanone](/img/structure/B13851484.png)
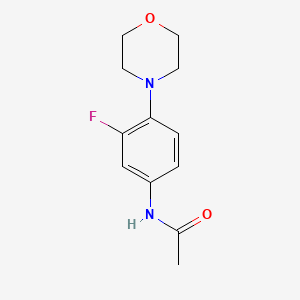
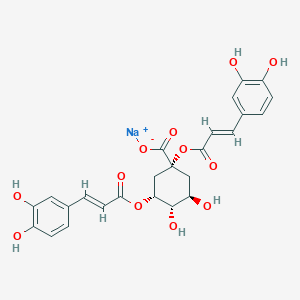
![2-Methyl-2-[[2-[2-(4-nitrophenyl)ethyl]-1,3-dioxolan-2-yl]methyl]-1,3-dioxolane](/img/structure/B13851499.png)
